1-(3-Pyrrolidinylmethyl)indoline dihydrochloride
Overview
Description
1-(3-Pyrrolidinylmethyl)indoline dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2 and a molecular weight of 275.2173 g/mol . This compound is known for its unique structure, which includes an indoline core linked to a pyrrolidine moiety via a methylene bridge. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-(3-Pyrrolidinylmethyl)indoline dihydrochloride typically involves the reaction of indoline with pyrrolidine in the presence of a suitable catalyst and reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where indoline is reacted with a pyrrolidine derivative under controlled temperature and pressure conditions . Industrial production methods may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Pyrrolidinylmethyl)indoline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indoline or pyrrolidine rings are replaced with other groups.
Scientific Research Applications
1-(3-Pyrrolidinylmethyl)indoline dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(3-Pyrrolidinylmethyl)indoline dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence neurotransmitter systems, cellular signaling pathways, and gene expression .
Comparison with Similar Compounds
1-(3-Pyrrolidinylmethyl)indoline dihydrochloride can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indoline core structure and exhibit similar chemical properties and biological activities.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and are known for their diverse chemical reactivity and potential therapeutic applications.
Pyrroloindolines: These compounds are structurally related and are widely studied for their biological significance and synthetic challenges.
Properties
IUPAC Name |
1-(pyrrolidin-3-ylmethyl)-2,3-dihydroindole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-4-13-12(3-1)6-8-15(13)10-11-5-7-14-9-11;;/h1-4,11,14H,5-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUUIJLBEHAPTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CN2CCC3=CC=CC=C32.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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